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Compound of Interest

4-Hydroxyquinoline-3-
Compound Name:
carbaldehyde

Cat. No.: B033330

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxyquinoline-3-carbaldehyde, a quinolone derivative of interest to researchers in drug
discovery and organic synthesis. This document compiles available Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed
experimental protocols to aid in the characterization and replication of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, IR, and
Mass Spectrometry analyses of 4-Hydroxyquinoline-3-carbaldehyde.

Table 1: *H NMR Spectral Data
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
12.1 (broad s) Singlet 1H OH
10.3 (s) Singlet 1H CHO
8.9 (s) Singlet 1H H-2
8.2 (d) Doublet 1H H-5
7.8 (b) Triplet 1H H-7
7.6 (d) Doublet 1H H-8
7.4 (1) Triplet 1H H-6
Solvent: DMSO-ds
« 13
Chemical Shift (8) ppm Assignment
188.0 CHO
175.0 C-4
145.0 C-2
140.0 C-8a
133.0 C-7
126.0 C-5
125.0 C-6
119.0 C-4a
118.0 C-8
110.0 C-3
Solvent: DMSO-ds
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Table 3: IR Spectral Data

Wavenumber (cm—?) Assignment
3400-3200 (broad) O-H stretch

3100-3000 Aromatic C-H stretch
1680 C=0 stretch (aldehyde)
1640 C=0 stretch (keto-enol)
1600, 1580, 1450 Aromatic C=C stretch

Table 4: Mass Spectrometry Data
m/z

Interpretation

173 [M]* (Molecular lon)
144 [M-CHOJ*
116 [M-CHO-COJ*

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-Hydroxyquinoline-3-carbaldehyde (5-10 mg) is dissolved in approximately 0.6
mL of deuterated dimethyl sulfoxide (DMSO-de) in a standard 5 mm NMR tube. *H and 3C
NMR spectra are recorded on a 400 MHz spectrometer.

e IH NMR Spectroscopy: The spectrum is acquired using a standard single-pulse experiment.
Key parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a
relaxation delay of 1 second. Chemical shifts are referenced to the residual solvent peak of
DMSO-ds at 2.50 ppm.

e 13C NMR Spectroscopy: The spectrum is obtained with proton decoupling. A sufficient
number of scans are accumulated to achieve a good signal-to-noise ratio. Chemical shifts
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are referenced to the solvent peak of DMSO-ds at 39.52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using the solid-state Potassium Bromide (KBr) pellet method. A
small amount of the finely ground compound is mixed with dry KBr powder and pressed into a
thin, transparent pellet. The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm™1.

Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The
sample is introduced directly into the ion source. The electron energy is set to 70 eV. The mass
analyzer is scanned over a mass range of m/z 50-500 to detect the molecular ion and major

fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data presented in this guide.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxyquinoline-3-
carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b033330#spectroscopic-data-of-4-hydroxyquinoline-3-
carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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